Kryptofix(R) 211

Description

Significance of Macrobicyclic Ligands in Modern Chemical Research

Macrobicyclic ligands, commonly known as cryptands, represent a significant advancement over their macrocyclic counterparts like crown ethers. Their defining characteristic is a three-dimensional cavity formed by bridges connecting two or more macrocyclic rings. This pre-organized structure allows for highly selective and strong binding of guest ions or molecules, a phenomenon central to host-guest chemistry numberanalytics.comworldscientific.combritannica.combbau.ac.indoi.org. The ability of cryptands to completely encapsulate guests, forming stable "cryptates," has made them invaluable in areas such as molecular recognition, ion sensing, phase transfer catalysis, and the stabilization of reactive species numberanalytics.combbau.ac.inslideshare.netacs.org. Their precise control over guest binding and the resulting lipophilicity of the complexes have opened avenues for applications ranging from analytical chemistry to materials science britannica.combbau.ac.in.

Evolution of Cryptand Chemistry: Precursors to Kryptofix(R) 211

The genesis of cryptand chemistry can be traced back to the pioneering work of Jean-Marie Lehn in the late 1960s and early 1970s numberanalytics.comworldscientific.combbau.ac.in. Building upon the discovery of crown ethers by Charles J. Pedersen in 1967, Lehn sought to create more complex, three-dimensional ligands that offered enhanced selectivity and binding strength worldscientific.combritannica.comacs.org. Lehn's synthesis of the first cryptands, which involved linking macrocyclic units to form a cage structure, revolutionized the field and earned him a share of the Nobel Prize in Chemistry in 1987 numberanalytics.comworldscientific.com. This evolution from macrocyclic to macrobicyclic architectures, culminating in compounds like this compound, marked a critical step in the development of supramolecular chemistry, enabling finer control over molecular interactions worldscientific.comdoi.org.

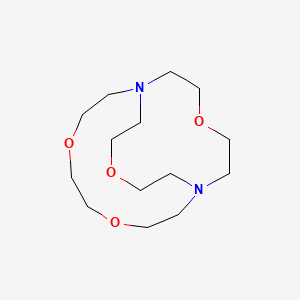

This compound, with the CAS number 31250-06-3, is a specific example within this class of compounds. While often discussed in the context of the archetypal [2.2.2]cryptand (4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane) due to its extensive study and widespread use wikipedia.orgiaea.orgtriumf.ca, this compound itself is characterized by a different structure, typically identified as 4,7,13,18-tetraoxa-1,10-diazabicyclo[8.5.5]eicosane chemicalbook.comguidechem.com. The broader family of cryptands, including those designated as Kryptofix, demonstrates the systematic design and synthesis of ligands with tailored cavity sizes and donor atom arrangements to achieve specific guest selectivities researchgate.net.

Positioning this compound within Advanced Supramolecular Frameworks

This compound plays a crucial role in advanced supramolecular frameworks by acting as a highly effective chelating agent for various cations. Its three-dimensional structure, featuring a specific arrangement of oxygen and nitrogen donor atoms, allows it to form stable complexes with metal ions, influencing their solubility, reactivity, and spectroscopic properties numberanalytics.combbau.ac.inuobabylon.edu.iqsapub.org. For instance, this compound has been employed in the complexation of silver ions (Ag+), where its interaction is characterized by specific thermodynamic parameters and an entropy-stabilized complexation uobabylon.edu.iq.

Beyond metal ion complexation, cryptands like this compound are integral to supramolecular assemblies. Their ability to solubilize salts in organic solvents makes them valuable as phase transfer catalysts, facilitating reactions between immiscible phases, a key application in organic synthesis and radiopharmaceutical production numberanalytics.comiaea.orgtriumf.ca. In the realm of molecular recognition, cryptands contribute to the design of sensors and selective binding agents, underpinning the construction of sophisticated molecular systems numberanalytics.combbau.ac.inacs.org.

Current Research Trajectories and Academic Significance of this compound

The academic significance of this compound and related cryptands remains high, with ongoing research exploring new applications and refining existing ones. Current trajectories include the development of bifunctional cryptands for targeted radiopharmaceutical delivery in nuclear medicine, where their ability to chelate radiometals like lead (Pb2+) and their stability in biological environments are critical acs.orgosti.govnih.govacs.org. The use of Kryptofix(R) 2.2.2, a closely related cryptand, in the synthesis of radiotracers like [18F]FDG highlights the practical importance of these compounds in medical imaging and therapy iaea.orgtriumf.ca.

Furthermore, research continues into the fundamental aspects of cryptand complexation, investigating their interactions with a wider range of guests, including organic molecules and anions, and exploring their potential in catalysis, materials science, and the development of novel sensors numberanalytics.combbau.ac.indoi.orgacs.orgrsc.org. The development of new synthetic methodologies for cryptands and their derivatives, aiming for higher yields and greater structural diversity, further solidifies their academic and industrial relevance acs.org. The ongoing exploration of these intricate molecular architectures underscores their enduring contribution to the advancement of chemical science and technology researchgate.net.

Data Tables

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 31250-06-3 | chemicalbook.com |

| Molecular Formula | C14H28N2O4 | chemicalbook.comguidechem.com |

| Molecular Weight | 288.38 g/mol | chemicalbook.comguidechem.com |

| Boiling Point | 130 °C at 0.002 mm Hg (lit.) | chemicalbook.com |

| Density | 1.097 g/mL at 25 °C (lit.) | chemicalbook.com |

| Refractive Index (n20/D) | 1.5057 (lit.) | chemicalbook.com |

Table 2: Complexation Data for this compound with Metal Ions

| Guest Ion | Ligand | Stability Constant (log K) | ΔH (kcal/mol) | ΔS (eu) | Solvent | Notes | Source |

| Ag+ | Kryptofix 211 | ~1.6 (600 M-1 at 25°C) | -6 | -7 | Acetonitrile (B52724) | Lowest stability constant among macrocycles investigated; entropy stabilized complexation. | uobabylon.edu.iq |

| Li+ | [2.2.2]Cryptand | 0.99 ± 0.15 | N/A | N/A | Water | Data for [2.2.2]Cryptand provided for comparative context of cryptand complexation. | researchgate.net |

| Li+ | [2.2.2]Cryptand | 2.94 ± 0.10 | N/A | N/A | Pyridine | Data for [2.2.2]Cryptand provided for comparative context of cryptand complexation. | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,7,13,18-tetraoxa-1,10-diazabicyclo[8.5.5]icosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O4/c1-7-17-9-3-16-4-10-18-8-2-15(1)5-11-19-13-14-20-12-6-16/h1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNQVIZBPSRXAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN2CCOCCN1CCOCCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185180 | |

| Record name | Cryptating agent 211 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31250-06-3 | |

| Record name | 4,7,13,18-Tetraoxa-1,10-diazabicyclo[8.5.5]eicosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31250-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cryptating agent 211 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031250063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cryptating agent 211 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7,13,18-tetraoxa-1,10-diazabicyclo[8.5.5]icosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Derivatization of Kryptofix R 211

Investigation of Novel Precursors and Intermediate Chemistry in Kryptofix(R) 211 Synthesis:Beyond the listing of precursor CAS numbers without detailed chemistry, no information on novel precursors or intermediate chemistry for K211 synthesis was found.

Given the absence of specific details on the synthesis and derivatization of this compound, it is not possible to generate the requested article with the required depth and scientific accuracy. Further targeted research into specialized organic synthesis literature would be necessary to gather the missing information.

Compound List:

this compound (K211)

Kryptofix(R) 222 (K222)

Kryptofix(R) 22 (K22)

Kryptofix(R) 221 (K221)

Kryptofix(R) 23

Kryptofix(R) 21

Kryptofix(R) 22B

Molecular Recognition Principles and Host Guest Chemistry of Kryptofix R 211

Factors Governing Ion Selectivity of Kryptofix(R) 211 and Derivatives

Correlation between Cavity Size and Ionic Radius for Optimal Fit

The efficiency of cryptand-guest complexation is fundamentally linked to the spatial arrangement and size compatibility between the host's internal cavity and the guest cation. Cryptofix(R) 211, with its specific arrangement of oxygen and nitrogen donor atoms forming a bicyclic structure, possesses a defined cavity size. Optimal binding, often characterized by high stability constants, occurs when the ionic radius of the metal cation closely matches the dimensions of the cryptand's cavity beilstein-journals.orgresearchgate.netresearchgate.netwikipedia.org.

Research indicates that for the silver ion (Ag+), which has an ionic radius of approximately 2.3 Å, its interaction with this compound, possessing a cavity size around 1.6 Å, results in a relatively lower binding affinity compared to other macrocyclic ligands. This mismatch in size suggests that the cavity of this compound is not ideally suited for accommodating the Ag+ cation, leading to reduced stability of the resulting complex uobabylon.edu.iq. In contrast, other cryptands, such as [2.2.2]cryptand (Kryptofix 222), are known to exhibit strong selectivity for cations like potassium (K+) due to a more favorable size complementarity researchgate.netwikipedia.org.

Table 1: Comparison of Ionic Radius and Cryptand Size for Ag+ Complexation

| Metal Ion | Ionic Radius (Å) | Cryptand | Cavity Size (Å) | Stability Constant (log K) |

| Ag+ | 2.3 | This compound | 1.6 | 3.3 |

Influence of Solvent Systems on Complexation Thermodynamics and Selectivity

The thermodynamic parameters and selectivity of this compound's complexation reactions are significantly influenced by the nature of the solvent system employed. Studies investigating the complexation of various metal ions, including copper (Cu+) and copper (II) (Cu2+), with cryptands in mixed solvent systems, such as methanol-dimethylformamide (MeOH-DMF) or acetonitrile-methanol (AN-MeOH), reveal that solvent composition and temperature play crucial roles researchgate.netsapub.orgsapub.orgpsu.eduresearchgate.net.

Table 2: Thermodynamic Parameters for Ag+ Complexation with this compound in Acetonitrile (B52724)

| Ligand | Metal Ion | Solvent | Stability Constant (log K) | Enthalpy (ΔHº, kcal/mol) | Entropy (ΔSº, cal/mol·K) |

| This compound | Ag+ | Acetonitrile | 3.3 | +12.1 | +37.0 |

Impact of Ligand Structural Modifications on Metal Ion Binding Specificity

The inherent structure of a cryptand ligand, including its cavity dimensions, the nature and spatial arrangement of its donor atoms, and its conformational flexibility, dictates its metal ion binding specificity. While this compound has a defined structure, modifications to cryptand frameworks in general have been explored to fine-tune selectivity beilstein-journals.orgresearchgate.netresearchgate.netuobabylon.edu.iqresearchgate.net.

Changes in the number of ether linkages or the introduction of different donor atoms (e.g., nitrogen in place of oxygen) can alter the cavity size and the electronic environment, thereby changing the affinity and selectivity for specific metal cations beilstein-journals.orgresearchgate.netresearchgate.netwikipedia.org. For example, variations in bridge lengths between the nitrogen atoms in different cryptands lead to distinct cavity sizes, which in turn confer selectivity for alkali and alkaline-earth metal ions based on their ionic radii beilstein-journals.orgresearchgate.netresearchgate.netwikipedia.org. Furthermore, the rigidity of the ligand framework can influence how effectively a metal ion can interact with the donor atoms. For instance, structural features like benzo groups in related cryptands can impact complex stability due to steric effects uobabylon.edu.iq. These principles underscore how even subtle alterations in ligand architecture can significantly modify the host's recognition capabilities.

Investigations into Non-Covalent Interactions in this compound Host-Guest Systems

The formation of stable host-guest complexes between this compound and metal cations relies on a network of non-covalent interactions that facilitate molecular recognition and binding mdpi.comnumberanalytics.commdpi.comrsc.orgfortunejournals.com. These interactions are crucial for the precise encapsulation of the guest ion within the host's cavity.

The primary interaction involves coordination bonds formed between the positively charged metal cation and the electron-rich donor atoms of this compound. These donor atoms include the oxygen atoms from the ether linkages and the nitrogen atoms from the amine bridges, which donate electron pairs to the metal ion researchgate.netwikipedia.org. These interactions are essentially electrostatic and coordinate covalent in nature, creating a stable chelate effect.

A key aspect of cryptand complexation is the concept of preorganization and complementarity . Cryptofix(R) 211, with its pre-formed three-dimensional structure, presents a cavity that is conformationally prepared to embrace a cation of appropriate size and charge. This pre-organization minimizes the entropic and enthalpic penalties associated with complexation, leading to enhanced thermodynamic stability and selectivity compared to less pre-organized ligands researchgate.netvt.edu.

Compound List:

this compound

Silver ion (Ag+)

Potassium ion (K+)

Copper ions (Cu+, Cu2+)

Lanthanum(III) cation (La3+)

Lithium ion (Li+)

Sodium ion (Na+)

Rubidium ion (Rb+)

Caesium ion (Cs+)

Magnesium ion (Mg2+)

Calcium ion (Ca2+)

Strontium ion (Sr2+)

Barium ion (Ba2+)

Thallium ion (Tl3+)

Ammonium ion

Chloride ion

Computational and Theoretical Investigations of Kryptofix R 211 Systems

Quantum Chemical Approaches to Kryptofix(R) 211 Complexation

Quantum chemical methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offer powerful tools to investigate the electronic and structural properties of this compound complexes.

Density Functional Theory (DFT) is widely employed to calculate the electronic structure, optimize geometries, and determine the binding energies of metal ion complexes with cryptands. DFT calculations provide a detailed understanding of the forces that stabilize these complexes, such as electrostatic interactions, hydrogen bonding, and van der Waals forces. By modeling the interaction between this compound and various cations, researchers can predict the most stable complex geometries and quantify the strength of binding.

Table 1: Illustrative Complex Formation Energies (kcal/mol) for Related Cryptands

| Metal Ion | Complexation Energy (kcal/mol) | Reference |

| K | -130.2 | beilstein-journals.org |

| Rb | -128.5 | beilstein-journals.org |

| Na | -121.5 | researchgate.net |

| Ca | -232.5 | researchgate.net |

| Sr | -256.3 | beilstein-journals.org |

DFT is also crucial for understanding the coordination environment around the metal ion within the cryptand's cavity. It can reveal specific metal-donor atom distances and angles, offering insights into the precise geometric arrangement that optimizes complex stability ( researchgate.net, mit.edu, researchgate.net).

Molecular Dynamics (MD) simulations complement DFT by providing insights into the dynamic behavior of this compound and its complexes over time. These simulations model the motion of atoms and molecules, allowing researchers to observe how this compound interacts with guest ions in a dynamic environment, including the influence of solvent molecules ( researchgate.net).

MD simulations can capture the conformational changes of the cryptand during the complexation process, revealing how it adapts its structure to accommodate different cations ( researchgate.net). Studies on cryptand 222, for instance, have shown that the free cryptand adopts a conformation suitable for ionophoric behavior in water, with a cavity that can exclude solvent molecules to efficiently bind cations ( researchgate.net). These simulations also provide information on the hydration shells of both the free and complexed ions, detailing the direct and long-range cation-water interactions and how the cryptand shields the encapsulated ion from the solvent ( researchgate.net). The use of appropriate force fields is critical for the accuracy of MD simulations in representing these complex interactions ( mdpi.com, mdpi.com).

Theoretical Modeling of Ion Selectivity Mechanisms

A key aspect of cryptand chemistry is their remarkable ion selectivity, which arises from a precise match between the size and charge of the guest ion and the dimensions and electronic properties of the cryptand's cavity. Theoretical modeling, often employing DFT calculations, is essential for predicting and understanding these selectivity trends ( beilstein-journals.org, researchgate.net, mdpi.com).

By calculating the complex formation energies for a series of metal ions with this compound (or similar cryptands), researchers can establish a binding hierarchy. This hierarchy reflects the relative affinities of the cryptand for different cations. For example, studies on related cryptands have indicated that the size of the cryptand's cavity dictates its preference for specific ions; a slightly larger cavity might favor larger cations, while a smaller one might bind smaller cations more strongly ( beilstein-journals.org, researchgate.net). The electronic distribution within the cryptand and the nature of the donor atoms also play a significant role in determining selectivity ( mdpi.com). Theoretical frameworks help to quantify these factors, allowing for the rational design of cryptands with tailored selectivity for specific ions.

Prediction of Molecular Conformations and Cryptate Architectures

These studies aim to map the potential energy surface of the cryptand and its complexes, identifying low-energy conformations that are accessible. For instance, MD simulations can reveal how the cryptand's flexible ethylene (B1197577) oxide and amine bridges arrange themselves to optimally encapsulate a metal ion, forming a stable "cryptate" structure ( researchgate.net). Advanced computational techniques, including machine learning approaches, are also being developed for more efficient and accurate prediction of molecular conformations, which can be applied to complex molecules like cryptands ( biorxiv.org, neurips.cc). Understanding these architectures is vital for predicting binding affinities and designing new ligands with enhanced properties.

Development of Theoretical Frameworks for this compound Reactivity and Selectivity

The development of theoretical frameworks for this compound's reactivity and selectivity integrates insights from quantum chemistry and molecular dynamics. These frameworks aim to provide predictive models that can guide experimental design and the discovery of new applications.

DFT calculations provide the energetic basis for understanding reaction pathways and the stability of various intermediates or transition states involved in the reactivity of this compound complexes. For example, theoretical studies can explore the mechanisms of ion exchange reactions, identifying whether they proceed via dissociative or bimolecular pathways depending on the solvent environment ( researchgate.net). Furthermore, by correlating calculated binding energies and structural parameters with experimental observations of ion selectivity, theoretical models can establish quantitative structure-property relationships. These relationships form the basis for designing new cryptands with optimized selectivity for target ions, contributing to advancements in areas like ion separation and sensing.

Compound Names Mentioned:

this compound

Advanced Methodologies and Transformative Applications of Kryptofix R 211 in Chemical Research

Separation Science and Extraction Methodologies

Design and Evaluation of Kryptofix(R) 211-Based Materials for Selective Ion Uptake

The design of materials incorporating Kryptofix® 211 for selective ion uptake leverages its strong cation-binding capabilities. Mesoporous silica (B1680970) materials, with their high surface area and tunable pore structures, serve as excellent matrices for immobilizing cryptands. By functionalizing mesoporous silica with Kryptofix® 211 or its derivatives, researchers aim to create highly efficient adsorbents for specific metal ions.

Studies have explored the functionalization of mesoporous silica nanoparticles (MSNPs) with various functional groups to enhance selectivity for metal ions scirp.orgmdpi.comnanocomposix.comglantreo.com. While direct incorporation of Kryptofix® 211 into mesoporous silica for ion uptake is an area of ongoing research, the principle involves grafting or embedding the cryptand within the silica framework. This approach aims to create materials that can selectively capture target cations from solution, a process crucial for environmental remediation and separation technologies. The large surface area of MSNs (up to 926 m²/g) provides ample sites for functionalization, potentially leading to high adsorption capacities scirp.org.

Development of Membrane-Based Separation Systems Incorporating this compound Ligands

Cryptands, including Kryptofix® 211, can be incorporated into membrane-based separation systems to facilitate selective ion transport. These systems often utilize liquid membranes or polymer inclusion membranes where the cryptand acts as a mobile carrier, transporting specific ions across the membrane phase.

Research into ion-selective membranes often involves polymers like polysulfone or nanocellulose, where functional groups are introduced to control ion transport diva-portal.orgresearchgate.net. While specific examples detailing Kryptofix® 211 in such advanced membrane systems are less prevalent in the direct search results, the general principle is well-established. Cryptands are known to enhance the solubility and transport of alkali metal cations through organic phases, making them suitable candidates for liquid membrane extraction processes. The selectivity of these membranes is governed by the specific binding affinity of the cryptand for target ions.

Analytical Chemistry and Sensing Applications

Kryptofix® 211 and its derivatives have found applications in analytical chemistry, particularly in the development of chemosensors and in chromatographic detection methods.

Research on this compound-Based Chemosensors

The structural features of cryptands, particularly their ability to undergo color changes upon complexation with metal ions, make them suitable for colorimetric chemosensor development. Derivatives of Kryptofix® 22, a related cryptand, have been synthesized with substituents that change color from yellow to blue in the presence of bases like alkali metal hydroxides, acting as colorimetric chemosensors researchgate.net. These colorimetric changes are indicative of the presence and concentration of specific cations.

While direct examples of Kryptofix® 211 itself being used as a colorimetric sensor are less common in the provided results, its structural relatives demonstrate the principle. The interaction of Kryptofix® 222 with TCNQ (7,7,8,8-tetracyanoquinodimethane) has been studied spectrophotometrically, forming charge transfer complexes that can be used for the determination of Kryptofix® 2.2.2 researchgate.net. This suggests that Kryptofix® 211 could potentially be integrated into similar chromogenic systems for cation detection.

Exploration of Electrochemical Sensing Methodologies

Kryptofix® 211 and related cryptands have been utilized as ionophores in ion-selective electrodes (ISEs) for potentiometric sensing. These electrodes are designed to selectively detect specific ions based on their membrane potential response. Kryptofix® 22DD, a derivative, has been incorporated into polyvinylchloride (PVC) membranes to create selective electrodes for yttrium (III) cations researchgate.net. Similarly, Kryptofix® 22 has been used as an ionophore in potentiometric sensors for potassium ion determination, exhibiting good selectivity and a fast response time researchgate.netgoogle.com.

These ISEs typically operate by measuring the potential difference between a membrane containing the ionophore and a reference electrode. The selectivity and sensitivity of these sensors are highly dependent on the ionophore's ability to preferentially bind the target ion.

Chromatographic Methods for this compound Detection and Purity Assessment

Kryptofix® 211 and its related compounds are frequently analyzed using chromatographic techniques, particularly for quality control in radiopharmaceutical production. High-Performance Liquid Chromatography (HPLC) coupled with Evaporative Light Scattering Detection (HPLC-ELSD) is a common method for quantifying Kryptofix® 2.2.2 (K222) in radiopharmaceuticals like [¹⁸F]FDG epa.govresearchgate.net. This method allows for sensitive and rapid detection of trace amounts of K222.

Thin-Layer Chromatography (TLC) is also employed, often as a qualitative or semi-quantitative spot test, for the determination of residual Kryptofix® 2.2.2 in radiopharmaceutical formulations mdpi.comnih.govresearchgate.net. These TLC methods are valued for their simplicity, speed, and cost-effectiveness, making them suitable for routine quality control. For instance, a validated TLC spot test can detect Kryptofix® 2.2.2 contamination in [¹⁸F]FDG or [¹⁸F]FECh formulations mdpi.com.

Table 1: Chromatographic Detection Methods for Kryptofix® Compounds

| Method | Application Area | Detection Limit (Example) | Key Features | References |

| HPLC-ELSD | Quantification of Kryptofix® 2.2.2 in radiopharmaceuticals ([¹⁸F]FDG, [¹⁸F]FLT) | ~2 µg/mL | Rapid, sensitive, quantitative | epa.govresearchgate.net |

| TLC Spot Test | Detection of residual Kryptofix® 2.2.2 in radiopharmaceuticals | Not specified | Simple, fast, cost-effective, qualitative/semi-quantitative | mdpi.comnih.govresearchgate.net |

Radiochemistry and Radiopharmaceutical Synthesis Methodologies

Kryptofix® 211, particularly Kryptofix® 2.2.2 (K222), plays a critical role in radiochemistry, especially in the synthesis of ¹⁸F-labeled radiopharmaceuticals. In these syntheses, [¹⁸F]fluoride is a key nucleophile, but it is poorly nucleophilic in aqueous solutions. To enhance its reactivity, K222 is used as a phase-transfer catalyst. It complexes with potassium ions, effectively sequestering them and releasing "naked," highly reactive [¹⁸F]fluoride ions for nucleophilic substitution reactions nih.govresearchgate.netacs.org. This activation is crucial for efficient radiolabeling, allowing for the synthesis of diagnostic agents like [¹⁸F]FDG.

Kryptofix® 2.2.2 has also been investigated for its ability to chelate radionuclides like Radium-223 (²²³Ra) in the context of targeted alpha therapy, though its stability and efficacy compared to other chelators are still under investigation researchgate.netnih.govnih.gov. The strong complexation ability of cryptands makes them candidates for chelating various metal ions, including radioactive isotopes, for targeted delivery or imaging applications chemrxiv.orggoogle.com.

Role of this compound (or 2.2.2) in Anion Activation for Nucleophilic Radiosyntheses (e.g., F-18)

The incorporation of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) into molecules for Positron Emission Tomography (PET) imaging is a cornerstone of modern molecular diagnostics. A primary challenge in ¹⁸F radiochemistry is that the generated [¹⁸F]fluoride anion, typically produced in aqueous media via the ¹⁸O(p,n)¹⁸F nuclear reaction, is a poorly nucleophilic species due to extensive solvation by water molecules nih.govnih.gov. To overcome this limitation, Kryptofix(R) 2.2.2 plays a crucial role as an activator. K222 is a macrocyclic ligand that forms highly stable inclusion complexes, or cryptates, with alkali metal cations, most notably potassium wikipedia.orgnih.goviaea.org. When paired with a potassium source, such as potassium carbonate, K222 effectively encapsulates the potassium cation ([K⊂2.2.2] cryptate system), thereby sequestering it and liberating a highly reactive, desolvated (or "naked") [¹⁸F]fluoride anion nih.govnih.goviaea.orgd-nb.info. This activated fluoride (B91410) species exhibits significantly enhanced nucleophilicity, enabling it to efficiently participate in nucleophilic substitution reactions, such as displacing leaving groups (e.g., tosylates, triflates) in organic precursors nih.govnih.govucla.edu. A prominent example is the synthesis of the widely used PET radiotracer 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG), where K222-activated fluoride reacts with a mannose triflate precursor to achieve the desired radiolabeling nih.goviaea.orgunm.eduiaea.org.

Optimization Strategies for Enhancing Radiochemical Yields and Purity in this compound-Assisted Reactions

Maximizing the radiochemical yield (RCY) and purity of ¹⁸F-labeled compounds is critical for their efficacy in PET imaging. The efficiency of K222-assisted ¹⁸F nucleophilic substitution is heavily influenced by reaction conditions, with the minimization of water content being paramount nih.govnih.gov. Strategies to achieve this include employing anhydrous solvents, such as acetonitrile (B52724) (MeCN) or dimethyl sulfoxide (B87167) (DMSO), and implementing azeotropic distillation with solvents like acetonitrile to rigorously remove residual water from the fluoride salt complex nih.goviaea.orgresearchgate.netd-nb.infonih.gov. The combination of K222 with a base, typically potassium carbonate (K₂CO₃), is a standard practice to facilitate the release of the activated fluoride anion d-nb.infonih.gov. Optimization of reaction temperature and time is also crucial; for instance, the synthesis of [¹⁸F]FDG can achieve high RCYs exceeding 60% within 26 minutes nih.gov. Other reactions may require elevated temperatures, ranging from 85 °C to 145 °C, to achieve optimal conversion and yield d-nb.infoosti.govacs.org. Specific optimized protocols have demonstrated RCYs as high as 82.2 ± 5.8% for certain ¹⁸F-labeled compounds nih.gov.

Integration of this compound into Automated Radiopharmaceutical Production Platforms

Table 1: Representative ¹⁸F Radiosynthesis Protocols Utilizing Kryptofix(R) 2.2.2

| Radiotracer / Target Molecule | Precursor Type | Activation Agent(s) | Solvent | Typical Temperature (°C) | Typical RCY (%) | Synthesis Time (min) | Key References |

| [¹⁸F]FDG | Mannose triflate | K₂CO₃ / K222 | Acetonitrile | ~85 | >60 | <26 | nih.goviaea.orgiaea.org |

| [¹⁸F]FTAG | Tosylated precursor | K₂CO₃ / K222 | DMSO | 130 | 82.2 ± 5.8 | Not specified | nih.gov |

| [¹⁸F]Fluoromethylcholine | Fluorocholine precursor | K₂CO₃ / K222 | DMAA | Not specified | ~5 | Not specified | nih.gov |

| 1-[¹⁸F]fluoroquinoline | 8-Methylquinoline | Ag[¹⁸F]F•K2.2.2, PhI(OAc)₂ | CH₂Cl₂ | 145 | 4 ± 1 | 30 | osti.govnih.gov |

Note: RCY denotes Radiochemical Yield. Values are illustrative and can vary based on specific experimental setups and decay correction methods.

Materials Science and Supramolecular Assemblies

Beyond its critical role in radiochemistry, Kryptofix(R) 2.2.2's molecular recognition capabilities also find application in the design and fabrication of advanced materials.

Incorporation of this compound into Functional Polymers and Composites

Functional polymers and composites are engineered materials designed to exhibit specific properties tailored for diverse applications. The strong cation-binding affinity of Kryptofix(R) 2.2.2 makes it a candidate for integration into polymer matrices to impart ion-sensing capabilities, selective ion transport, or modified material responses wikipedia.orgmedchemexpress.comresearchgate.net. While extensive literature detailing the specific incorporation of K211 into bulk polymers is less common, the principle of using cryptands for material functionalization is recognized tum.de. Kryptofix 2.2.2 has been identified as a component "interesting for functional polymers" tum.de. Its ability to bind cations, such as sodium ions, can influence material properties, for example, by affecting gelation processes sci-hub.se. This suggests that K211 could be employed to introduce specific cation-recognition sites within polymer architectures, thereby contributing to the development of stimuli-responsive materials, advanced coatings, or selective adsorption media pccl.atspringerprofessional.de.

Design and Fabrication of Supramolecular Assemblies Using this compound as a Building Block

Kryptofix(R) 2.2.2 is a foundational molecule in supramolecular chemistry, celebrated for its capacity to act as a host molecule, encapsulating guest ions within its three-dimensional cavity wikipedia.org. The Nobel Prize in Chemistry awarded in 1987 to Cram, Lehn, and Pedersen for their work on cryptands and crown ethers underscored the significance of these molecules in creating complex, self-assembled structures wikipedia.org. K222 serves as a key building block in supramolecular assemblies due to its precise molecular architecture and selective cation-binding properties wikipedia.orgresearchgate.net. By forming stable inclusion complexes, or cryptates, with various cations, K222 can be integrated into larger, self-assembled architectures, including supramolecular gels and metallo-supramolecular systems sci-hub.seresearchgate.netrsc.orgacs.org. The ability of K222 to preorganize and encapsulate ions allows for the construction of materials with specific recognition or binding characteristics, contributing to the design of responsive materials and molecular recognition systems wikipedia.orgsci-hub.se. For instance, K222's interaction with cations can influence the physical properties of supramolecular gels sci-hub.se.

Spectroscopic and Structural Elucidation Techniques for Kryptofix R 211 Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Characterization (e.g., 7Li NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the complexation of ions by Kryptofix® 211 in solution. Multinuclear NMR allows for the direct observation of the guest cation and the host ligand, providing information on the complex's stoichiometry, stability, and exchange kinetics.

For lithium complexes, ⁷Li NMR is particularly informative. The quadrupolar nature of the ⁷Li nucleus makes its NMR signal highly sensitive to the symmetry of its electronic environment. goettingen-research-online.de Upon encapsulation within the Kryptofix® 211 cavity, the lithium ion experiences a significant change in its local environment, leading to a distinct chemical shift compared to the solvated Li⁺ ion.

Studies have examined the exchange reactions of Li(I) between the solvated state and the complexed state, [Li·C211]⁺ (where C211 is Kryptofix® 211), in various nonaqueous solvents and ionic liquids. nih.gov These reactions can be monitored by observing the temperature-dependent changes in the ⁷Li NMR spectra. At low temperatures, separate signals for the solvated Li⁺ and the complexed [Li·C211]⁺ are often observed, indicating slow exchange on the NMR timescale. As the temperature increases, these signals may broaden and coalesce, signifying an increase in the rate of ion exchange.

Kinetic parameters for the complexation and decomplexation processes can be determined from a detailed analysis of the NMR line shapes. For instance, the exchange reactions of Li(I) in solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have been shown to proceed through a dissociative mechanism. nih.gov The kinetic parameters for these systems have been determined, as shown in the table below. nih.gov

| Solvent System | kₛ /s⁻¹ (at 25 °C) | ΔH‡‡ /(kJ mol⁻¹) | ΔS‡‡ /(J K⁻¹ mol⁻¹) |

|---|---|---|---|

| DMF | 1.10 x 10⁻² | 68.9 ± 0.2 | -51.3 ± 0.4 |

| DMSO | 1.13 x 10⁻² | 76.3 ± 0.3 | -26.3 ± 0.8 |

In contrast, in certain ionic liquids, the exchange has been found to proceed through a bimolecular mechanism. nih.gov Furthermore, ¹H and ¹³C NMR spectroscopy can be used to probe the conformation of the Kryptofix® 211 ligand itself, as the chemical shifts of the protons and carbons in the organic framework are sensitive to the presence of a bound cation.

UV-Visible Spectroscopy in Probing Host-Guest Interactions and Conformational Changes

UV-Visible (UV-Vis) spectroscopy is a valuable technique for monitoring the formation of host-guest complexes in solution. While Kryptofix® 211 itself does not possess a strong chromophore in the UV-Vis region, the complexation event can be observed by monitoring changes in the spectrum of a suitable guest molecule or by observing the formation of charge-transfer complexes.

The formation of a host-guest complex can alter the electronic environment of the guest, leading to changes in its UV-Vis absorption spectrum. These changes can manifest as:

Hypochromism or Hyperchromism: A decrease or increase in the molar absorptivity.

Bathochromic or Hypsochromic Shift: A shift of the absorption maximum to a longer (red shift) or shorter (blue shift) wavelength.

By systematically titrating a solution of the guest with the Kryptofix® 211 host and monitoring the changes in the UV-Vis spectrum, one can determine the stoichiometry and the binding constant of the resulting complex. nih.gov The appearance of new absorption bands can also indicate the formation of charge-transfer complexes, particularly between electron-donating hosts and electron-accepting guests. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Kryptofix® 211 and its Cryptates

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of molecules. They provide a molecular fingerprint that is sensitive to changes in structure, bonding, and symmetry upon complexation.

When Kryptofix® 211 encapsulates a metal ion, the interaction between the cation and the ligand's donor atoms (oxygen and nitrogen) induces significant changes in the vibrational spectrum of the cryptand. The key vibrational modes that are typically analyzed include:

C-O-C stretching vibrations: The ether linkages are directly involved in coordinating the cation. Complexation typically causes a shift in the frequency of these stretching modes.

C-N stretching vibrations: The bridgehead nitrogen atoms are also key coordination sites. Changes in these vibrational frequencies provide direct evidence of nitrogen-cation interaction.

C-H stretching and bending vibrations: While less directly involved in coordination, these modes can be affected by the conformational changes of the ligand upon guest encapsulation.

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR absorption spectroscopy. Due to different selection rules, some vibrational modes may be active in Raman but not in IR, and vice versa. The low-frequency region of the Raman spectrum is particularly useful for observing vibrations directly related to the metal-ligand coordination sphere, often referred to as "breathing modes" of the cryptate. These modes involve the collective motion of the donor atoms around the central cation.

The table below summarizes the expected spectral changes in the vibrational spectra of Kryptofix® 211 upon complexation.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Change upon Complexation | Rationale |

|---|---|---|---|

| C-O-C Stretch | 1150 - 1050 | Shift in frequency and/or splitting of bands | Direct coordination of oxygen atoms to the cation alters bond strength and local symmetry. |

| C-N Stretch | 1250 - 1020 | Shift in frequency | Direct coordination of nitrogen atoms to the cation. |

| Ligand "Breathing" Mode | < 400 | Appearance of new bands | Represents the vibration of the cation within the ligand's coordination cage. |

X-ray Diffraction Studies of Crystalline Kryptofix® 211 Cryptates

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of crystalline materials at the atomic level. For Kryptofix® 211 cryptates, XRD analysis provides precise information about:

The conformation of the Kryptofix® 211 ligand.

The location of the guest cation within the cavity.

The coordination geometry of the cation, including bond lengths and angles between the cation and the ligand's donor atoms.

The packing of the cryptate molecules in the crystal lattice.

XRD studies have confirmed that in its cryptates, the Kryptofix® 211 ligand typically adopts an in,in conformation, where both nitrogen bridgehead atoms are directed towards the interior of the cavity, creating an optimal binding pocket for the guest cation. The analysis reveals the specific oxygen and nitrogen atoms that are involved in coordinating the metal ion.

For example, in a hypothetical [Li⁺ ⊂ 2.1.1] cryptate, XRD would precisely measure the Li-O and Li-N bond distances, providing direct evidence of the strength and nature of the coordinative bonds. This structural data is invaluable for understanding the selectivity of Kryptofix® 211 for different cations and for validating computational models of these complexes.

Mass Spectrometry (MS) in Complex Identification and Stoichiometry Determination

Mass spectrometry (MS) is an essential analytical technique for confirming the identity and determining the stoichiometry of supramolecular complexes like Kryptofix® 211 cryptates. Soft ionization techniques, such as Electrospray Ionization (ESI), are particularly well-suited for this purpose as they can transfer intact, non-covalent complexes from solution into the gas phase for analysis. nih.gov

In a typical ESI-MS experiment, a solution containing the Kryptofix® 211 and a metal salt is analyzed. The formation of the cryptate is confirmed by the detection of a peak corresponding to the mass-to-charge ratio (m/z) of the intact complex. For example, if Kryptofix® 211 (C₁₄H₂₈N₂O₄, molecular weight ≈ 288.38 g/mol ) forms a 1:1 complex with a lithium ion (Li⁺, atomic weight ≈ 7.0 g/mol ), the resulting cryptate, [Li(C₁₄H₂₈N₂O₄)]⁺, would be detected at an m/z value corresponding to the sum of the masses of the ligand and the ion, divided by the charge (z=1).

| Complex | Formula of Ion | Expected m/z (for z=1) | Information Gained |

|---|---|---|---|

| Kryptofix® 211 - Lithium Cryptate | [Li(C₁₄H₂₈N₂O₄)]⁺ | ~295.4 | Confirms 1:1 stoichiometry |

| Kryptofix® 211 - Sodium Cryptate | [Na(C₁₄H₂₈N₂O₄)]⁺ | ~311.4 | Confirms 1:1 stoichiometry |

| Kryptofix® 211 - Potassium Cryptate | [K(C₁₄H₂₈N₂O₄)]⁺ | ~327.5 | Confirms 1:1 stoichiometry |

Note: Expected m/z values are approximate and based on the most common isotopes.

The high sensitivity and specificity of mass spectrometry make it an invaluable tool for verifying the formation of cryptates, even in complex mixtures. nih.gov Tandem mass spectrometry (MS/MS) can be further employed to fragment the isolated complex, providing additional structural information by analyzing the fragmentation pattern. nih.gov

Future Directions and Emerging Research Avenues for Kryptofix R 211

Exploration of Novel Derivatizations for Expanded Host-Guest Functionality

The inherent host-guest capabilities of Kryptofix(R) 211 can be further expanded and tailored through strategic chemical derivatization. Future research will likely focus on synthesizing novel derivatives that exhibit altered or augmented binding affinities and selectivities for a broader range of guests, including larger organic molecules, anions, or even specific biomolecules. By functionalizing the this compound scaffold with chromophores, fluorophores, or reactive groups, researchers can develop advanced chemosensors and molecular probes. For instance, studies on related cryptands have demonstrated their utility as colorimetric chemosensors through pH-induced color transitions arkat-usa.orgresearchgate.net, indicating a potential pathway for this compound derivatives to act as responsive materials. The development of derivatives with tunable cavity sizes or modified donor atoms could also lead to highly specific recognition of target analytes, expanding its utility beyond simple cation binding.

Integration into Advanced Biomimetic Systems for Enhanced Selectivity

The precise molecular recognition capabilities of cryptands like this compound make them attractive candidates for integration into biomimetic systems, aiming to replicate or enhance the selectivity and efficiency of natural biological processes. Future research could explore the incorporation of this compound or its functionalized derivatives into artificial enzymes, molecular receptors, or self-assembled nanostructures designed to mimic biological functions. For example, the development of artificial enzymes often involves creating precise binding pockets and catalytic sites; cryptands could serve as sophisticated binding components, enhancing the selectivity of these artificial systems google.comkit.eduwiley-vch.demdpi.comresearchgate.net. Their ability to bind ions selectively, even in complex biological media, suggests potential roles in ion-channel mimics or as components in biosensors designed for specific ion detection google.comgoogle.com.

Computational Design and Predictive Modeling of Next-Generation this compound Analogues

Advancements in computational chemistry offer powerful tools for the rational design of new molecular structures with predictable properties caltech.edumdpi.comresearchgate.netd-nb.infomdpi.comnih.govresearchgate.net. Future research directions for this compound will likely leverage these computational approaches to design novel analogues with optimized host-guest characteristics. Quantum chemical calculations, such as Density Functional Theory (DFT), can predict binding energies and selectivity for various ions and molecules, guiding synthetic efforts towards structures with desired functionalities beilstein-journals.orgresearchgate.net. By modeling potential modifications to the this compound scaffold, researchers can efficiently explore a vast chemical space to identify next-generation cryptands with superior performance for specific applications, such as enhanced ion transport, catalysis, or molecular recognition.

Illustrative Data: Predicted Ion Selectivity of Cryptand Analogues

| Cryptand Analogue Type | Predicted Binding Affinity (Log K) for Li | Predicted Binding Affinity (Log K) for Na | Predicted Binding Affinity (Log K) for K | Predicted Binding Affinity (Log K) for Ca |

| Hypothetical 211-Derivative A | 3.5 | 5.2 | 6.8 | 4.1 |

| Hypothetical 211-Derivative B | 4.0 | 4.8 | 6.0 | 5.5 |

| Hypothetical 211-Derivative C | 3.8 | 5.5 | 6.2 | 6.0 |

Note: The data presented in this table is illustrative and based on the principles of computational prediction of ion selectivity in cryptands, as seen in studies on related systems beilstein-journals.orgresearchgate.net. Specific values for this compound derivatives would require dedicated computational investigations.

Addressing Challenges in Scalable Research Applications and Environmental Sustainability

For this compound to transition from a research chemical to broader applications, addressing challenges in scalable synthesis and environmental sustainability is paramount nih.govmdpi.comresearchgate.net. Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes. This could involve exploring greener solvents, reducing waste generation, and optimizing reaction conditions for higher yields and easier purification. The development of heterogeneous catalytic systems incorporating cryptands, such as Palladium nanoparticles stabilized on Kryptofix-functionalized materials, suggests pathways towards more sustainable catalytic processes researchgate.net. Furthermore, understanding and mitigating any potential environmental impact associated with the production and use of this compound will be crucial for its long-term viability and acceptance in industrial and environmental applications.

Synergistic Research with Other Supramolecular Platforms

The integration of this compound with other supramolecular architectures represents a significant frontier for creating advanced functional materials. Future research could explore synergistic effects arising from combining this compound with polymers, porous materials (like Metal-Organic Frameworks or zeolites), or other host-guest systems rsc.orgnih.govresearchgate.netsci-hub.se. For example, immobilizing this compound onto solid supports could lead to recyclable catalysts or advanced separation materials. Creating supramolecular assemblies where this compound acts as a recognition element within a larger, dynamic framework could unlock novel functionalities for sensing, drug delivery, or responsive materials. This cross-disciplinary approach, merging the unique ion-binding properties of cryptands with the structural diversity of other supramolecular platforms, promises to yield materials with unprecedented capabilities.

Q & A

Q. What are the key chemical properties of Kryptofix® 211 that make it suitable for complexation in radiopharmaceutical synthesis?

Kryptofix® 211 (C₁₄H₂₈N₂O₄) is a cryptand with a bicyclic structure that enables selective binding of metal ions, particularly in positron emission tomography (PET) radiopharmaceuticals. Its oxygen and nitrogen donor atoms form stable complexes with isotopes like ¹⁸F, enhancing radiolabeling efficiency. Solubility in polar solvents (e.g., water, ethanol) and thermal stability (melting point ~68–72°C, inferred from analogous Kryptofix® 222 data) are critical for synthesis .

Q. How does Kryptofix® 211 compare to other cryptands (e.g., Kryptofix® 222) in terms of metal ion selectivity?

Q. What safety protocols should be followed when handling Kryptofix® 211 in laboratory settings?

- Exposure Limits : Adhere to the FDA-proposed maximum residual level of 50 µg/mL in final radiopharmaceutical products .

- Storage : Store in sealed glass containers at room temperature, away from moisture .

- Waste Disposal : Follow institutional guidelines for organic ligands and heavy metal chelators.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the efficiency of Kryptofix® 211 in complexing ¹⁸F ions under varying pH conditions?

- Experimental Variables :

- pH range (4–9), temperature (25–90°C), and molar ratios (Kryptofix® 211:¹⁸F).

- Control groups using alternative cryptands (e.g., Kryptofix® 222).

Q. What analytical methods resolve contradictions in reported stability constants of Kryptofix® 211-metal complexes?

- Contradiction Source : Variability in solvent systems or ion competition.

- Methods :

- Isothermal Titration Calorimetry (ITC) : Direct measurement of binding thermodynamics.

- Competitive UV-Vis Spectroscopy : Compare affinity against EDTA or crown ethers.

- Cross-Validation : Replicate studies using standardized buffers and traceable ion concentrations .

Q. How can residual Kryptofix® 211 be minimized in radiopharmaceutical synthesis to meet FDA limits?

- Optimization Strategies :

- Purification : Use solid-phase extraction (SPE) cartridges or size-exclusion chromatography.

- Solvent Selection : Replace high-boiling-point solvents (e.g., acetonitrile) with volatile alternatives.

- Quality Control : Validate residual levels via LC-MS with a detection limit ≤10 µg/mL .

Methodological Guidance

Q. What statistical approaches are appropriate for analyzing batch-to-batch variability in Kryptofix® 211-mediated radiolabeling?

- Data Collection : Record yields, purity, and residual ligand levels across ≥10 synthesis batches.

- Analysis :

- ANOVA : Compare variability across batches.

- Regression Models : Identify correlations between synthesis parameters (e.g., temperature, pH) and outcomes.

- Tools : R/Python packages for pharmaceutical quality control (e.g.,

SixSigma,JMP) .

- Tools : R/Python packages for pharmaceutical quality control (e.g.,

Q. How can researchers ethically address discrepancies between published data and in-house results on Kryptofix® 211 performance?

- Steps :

Replicate Experiments : Confirm methodology alignment with original studies.

Transparent Reporting : Disclose all conditions (e.g., solvent purity, equipment calibration).

Peer Consultation : Engage in pre-publication feedback loops via conferences or preprint platforms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.